molecular formula C20H27NO3 B589769 (R)-De(aminosulfonyl) Tamsulosin CAS No. 1329611-47-3

(R)-De(aminosulfonyl) Tamsulosin

Cat. No.: B589769
CAS No.: 1329611-47-3
M. Wt: 329.44
InChI Key: IBSHYZYWVDSBOI-MRXNPFEDSA-N
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Description

The compound (R)-De(aminosulfonyl) Tamsulosin is a chiral amine with a complex structure It features an ethoxyphenoxy group, a methoxyphenyl group, and a propan-2-amine backbone

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-De(aminosulfonyl) Tamsulosin typically involves multiple steps:

    Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with an appropriate alkylating agent under basic conditions to form the ethoxyphenoxy intermediate.

    Coupling with the Amine: The ethoxyphenoxy intermediate is then coupled with (2R)-1-(4-methoxyphenyl)propan-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the aromatic rings or the amine group to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced amines or aromatic rings.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-[2-(2-Methoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine
  • (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-ethoxyphenyl)propan-2-amine
  • (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-hydroxyphenyl)propan-2-amine

Uniqueness

The uniqueness of (R)-De(aminosulfonyl) Tamsulosin lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2R)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-4-23-19-7-5-6-8-20(19)24-14-13-21-16(2)15-17-9-11-18(22-3)12-10-17/h5-12,16,21H,4,13-15H2,1-3H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSHYZYWVDSBOI-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747427
Record name (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329611-47-3
Record name (2R)-N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329611473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-N-(2-(2-ETHOXYPHENOXY)ETHYL)-1-(4-METHOXYPHENYL)PROPAN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7LLZ837C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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